molecular formula C5H11O4PS2 B1359934 Methyl [(dimethoxyphosphinothioyl)thio]acetate CAS No. 757-86-8

Methyl [(dimethoxyphosphinothioyl)thio]acetate

Cat. No.: B1359934
CAS No.: 757-86-8
M. Wt: 230.2 g/mol
InChI Key: PLZVCZLWZIJPPO-UHFFFAOYSA-N
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Description

Methyl [(dimethoxyphosphinothioyl)thio]acetate is a chemical compound with the molecular formula C5H11O4PS2. It is known for its use as an intermediate in the synthesis of various organophosphorus pesticides. The compound is characterized by its unique structure, which includes a phosphinothioyl group bonded to an acetate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(dimethoxyphosphinothioyl)thio]acetate can be synthesized through the reaction of methyl chloroacetate with dimethyl dithiophosphate ammonium salt. The reaction typically involves the following steps :

    Preparation of Reactants: Methyl chloroacetate and dimethyl dithiophosphate ammonium salt are prepared and mixed in a reaction vessel.

    Reaction Conditions: The mixture is stirred and the pH is adjusted to 6-7. The temperature is then gradually increased to 35-38°C.

    Reaction Progress: The reaction mixture is allowed to self-heat to 55-58°C and maintained at this temperature for 2.5 hours.

    Isolation of Product: After the reaction is complete, the mixture is cooled, and water is added. The product is then separated by filtration and purified by distillation under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then isolated and purified using industrial-scale distillation and filtration equipment .

Chemical Reactions Analysis

Types of Reactions

Methyl [(dimethoxyphosphinothioyl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl [(dimethoxyphosphinothioyl)thio]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [(dimethoxyphosphinothioyl)thio]acetate involves its interaction with biological molecules. The phosphinothioyl group can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and lead to the compound’s pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(dimethoxyphosphinothioyl)thio]acetate is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of various organophosphorus compounds. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

methyl 2-dimethoxyphosphinothioylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O4PS2/c1-7-5(6)4-12-10(11,8-2)9-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZVCZLWZIJPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997120
Record name Methyl [(dimethoxyphosphorothioyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757-86-8
Record name Acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=757-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl ((dimethoxyphosphinothioyl)thio)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl [(dimethoxyphosphorothioyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl [(dimethoxyphosphinothioyl)thio]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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